molecular formula C5H6F2IN3O2S B2860972 1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide CAS No. 1946817-04-4

1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide

Cat. No. B2860972
CAS RN: 1946817-04-4
M. Wt: 337.08
InChI Key: IRQYDWKLDOGRTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide, also known as DIPS, is a chemical compound used in scientific research for its potential therapeutic applications. This compound is a sulfonamide derivative and is synthesized through a multi-step process.

Mechanism of Action

1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide acts as an inhibitor of specific enzymes and proteins involved in cancer cell proliferation. It works by binding to these enzymes and proteins, preventing them from carrying out their normal functions. This leads to a decrease in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide has been found to have minimal toxicity and is well-tolerated in animal studies. It has also been found to have anti-inflammatory effects, reducing the expression of inflammatory cytokines in cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide in lab experiments is its specificity in targeting specific enzymes and proteins involved in cancer cell proliferation. However, one limitation is that more research is needed to fully understand its potential therapeutic applications and to determine its effectiveness in treating cancer in humans.

Future Directions

Future research on 1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide could focus on its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies could investigate its potential use in treating specific types of cancer, such as breast cancer or lung cancer. Furthermore, research could explore the potential use of 1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide as an anti-inflammatory agent in treating other diseases, such as arthritis or inflammatory bowel disease.
Conclusion:
1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide is a chemical compound that has shown potential therapeutic applications in cancer treatment and as an anti-inflammatory agent. Its specificity in targeting specific enzymes and proteins involved in cancer cell proliferation makes it a promising candidate for further research. However, more studies are needed to fully understand its potential applications and to determine its effectiveness in treating cancer in humans.

Synthesis Methods

1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide is synthesized through a multi-step process that involves the reaction of 2,2-difluoroethanol with pyrazole-3-carboxaldehyde, followed by the reaction with sodium hydride and iodine. The resulting product is then reacted with sulfonamide to produce 1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide.

Scientific Research Applications

1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide has been studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the growth of cancer cells by targeting specific enzymes and proteins involved in cancer cell proliferation. 1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide has also been studied for its potential use as an anti-inflammatory agent.

properties

IUPAC Name

1-(2,2-difluoroethyl)-3-iodopyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2IN3O2S/c6-4(7)2-11-1-3(5(8)10-11)14(9,12)13/h1,4H,2H2,(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQYDWKLDOGRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)F)I)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide

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